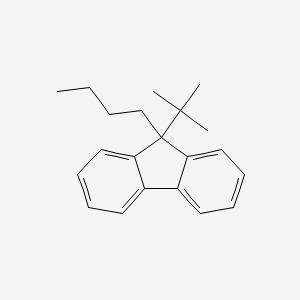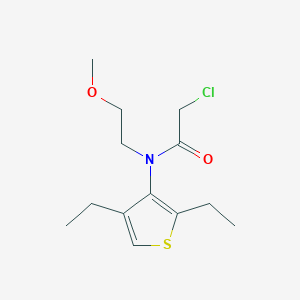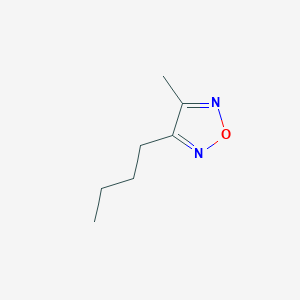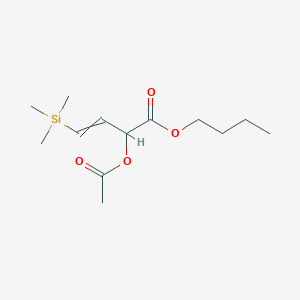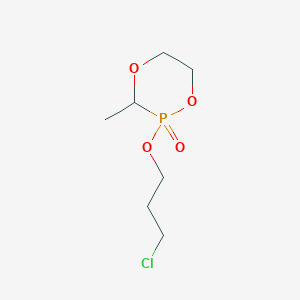
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one is a chemical compound with a unique structure that includes a chloropropoxy group and a dioxaphosphinanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 3-chloropropanol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
化学反应分析
Types of Reactions
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chloropropoxy group can be substituted with other functional groups, such as alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinanone derivatives.
科学研究应用
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways are subject to ongoing research, but preliminary studies suggest involvement in key cellular functions.
相似化合物的比较
Similar Compounds
- 2-(3-Chloropropoxy)tetrahydro-2H-pyran
- 2-(Chloromethyl)-4-(3-chloropropoxy)-3-methylpyridine Hydrochloride
- 4-(3-Chloropropoxy)-3-methoxyacetophenone
Uniqueness
2-(3-Chloropropoxy)-3-methyl-1,4,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.
属性
CAS 编号 |
87989-65-9 |
|---|---|
分子式 |
C7H14ClO4P |
分子量 |
228.61 g/mol |
IUPAC 名称 |
2-(3-chloropropoxy)-3-methyl-1,4,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H14ClO4P/c1-7-10-5-6-12-13(7,9)11-4-2-3-8/h7H,2-6H2,1H3 |
InChI 键 |
CKDMNBNFGVYPBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1OCCOP1(=O)OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
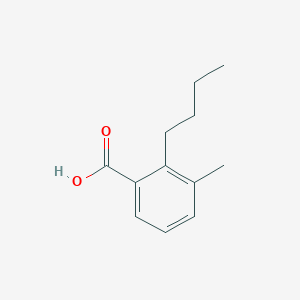

![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)


